2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information about a compound is not available or applicable. This term is not associated with any particular chemical structure, properties, or applications. Therefore, it is important to clarify that “N/A” does not refer to an actual chemical compound but rather signifies the absence of data.
Vorbereitungsmethoden
Since “N/A” is not a real chemical compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it. In general, the preparation methods for chemical compounds involve various synthetic routes, including organic synthesis, inorganic synthesis, and industrial-scale production techniques. These methods typically require specific reagents, catalysts, and reaction conditions to achieve the desired product.
Analyse Chemischer Reaktionen
As “N/A” is not a real compound, it does not undergo any chemical reactions. in the context of real chemical compounds, they can undergo various types of reactions such as oxidation, reduction, substitution, addition, and elimination reactions. The choice of reagents and reaction conditions depends on the specific compound and the desired transformation. Major products formed from these reactions vary based on the reactants and the type of reaction.
Wissenschaftliche Forschungsanwendungen
Since “N/A” is not an actual compound, it does not have any scientific research applicationsFor example, natural compounds are often investigated for their therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities . Additionally, synthetic compounds are used in drug discovery, material science, and environmental studies.
Wirkmechanismus
As “N/A” is not a real compound, it does not have a mechanism of action. For real compounds, the mechanism of action refers to the biochemical interactions and pathways through which a compound exerts its effects. This often involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity . Understanding the mechanism of action is crucial for drug development and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Since “N/A” is not an actual compound, there are no similar compounds to compare it with. In the context of real chemical compounds, comparison with similar compounds involves analyzing their structural similarities and differences, as well as their chemical and biological properties
Eigenschaften
Molekularformel |
C16H19ClN2O2 |
---|---|
Molekulargewicht |
306.79 g/mol |
IUPAC-Name |
2-chloro-4-[(1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile |
InChI |
InChI=1S/C16H19ClN2O2/c1-9-12(5-3-10(8-18)14(9)17)19-11-4-6-13(19)15(20)16(2,21)7-11/h3,5,11,13,15,20-21H,4,6-7H2,1-2H3/t11-,13+,15?,16+/m1/s1 |
InChI-Schlüssel |
RKFYECCWLKRJGL-OMLGDELZSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2[C@@H]3CC[C@H]2C([C@@](C3)(C)O)O |
Kanonische SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2C(C(C3)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.